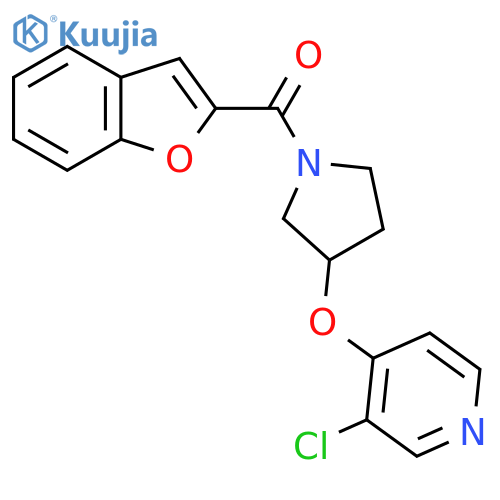Cas no 2034447-37-3 (Benzofuran-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone)

2034447-37-3 structure
商品名:Benzofuran-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone
Benzofuran-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone 化学的及び物理的性質
名前と識別子
-
- 4-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-3-chloropyridine
- AKOS026690299
- 2034447-37-3
- F6476-5951
- 1-benzofuran-2-yl-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]methanone
- benzofuran-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone
- Benzofuran-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone
-
- インチ: 1S/C18H15ClN2O3/c19-14-10-20-7-5-16(14)23-13-6-8-21(11-13)18(22)17-9-12-3-1-2-4-15(12)24-17/h1-5,7,9-10,13H,6,8,11H2
- InChIKey: QAYIOTPLBQZJSY-UHFFFAOYSA-N
- ほほえんだ: ClC1C=NC=CC=1OC1CN(C(C2=CC3C=CC=CC=3O2)=O)CC1
計算された属性
- せいみつぶんしりょう: 342.0771200g/mol
- どういたいしつりょう: 342.0771200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 464
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 55.6Ų
Benzofuran-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6476-5951-5μmol |
4-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-3-chloropyridine |
2034447-37-3 | 90%+ | 5μl |
$94.5 | 2023-05-17 | |
| Life Chemicals | F6476-5951-3mg |
4-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-3-chloropyridine |
2034447-37-3 | 90%+ | 3mg |
$94.5 | 2023-05-17 | |
| Life Chemicals | F6476-5951-4mg |
4-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-3-chloropyridine |
2034447-37-3 | 90%+ | 4mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F6476-5951-25mg |
4-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-3-chloropyridine |
2034447-37-3 | 90%+ | 25mg |
$163.5 | 2023-05-17 | |
| Life Chemicals | F6476-5951-75mg |
4-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-3-chloropyridine |
2034447-37-3 | 90%+ | 75mg |
$312.0 | 2023-05-17 | |
| Life Chemicals | F6476-5951-2μmol |
4-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-3-chloropyridine |
2034447-37-3 | 90%+ | 2μl |
$85.5 | 2023-05-17 | |
| Life Chemicals | F6476-5951-10μmol |
4-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-3-chloropyridine |
2034447-37-3 | 90%+ | 10μl |
$103.5 | 2023-05-17 | |
| Life Chemicals | F6476-5951-10mg |
4-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-3-chloropyridine |
2034447-37-3 | 90%+ | 10mg |
$118.5 | 2023-05-17 | |
| Life Chemicals | F6476-5951-100mg |
4-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-3-chloropyridine |
2034447-37-3 | 90%+ | 100mg |
$372.0 | 2023-05-17 | |
| Life Chemicals | F6476-5951-15mg |
4-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-3-chloropyridine |
2034447-37-3 | 90%+ | 15mg |
$133.5 | 2023-05-17 |
Benzofuran-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone 関連文献
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
2034447-37-3 (Benzofuran-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone) 関連製品
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
